Product packaging for Strontium ranelate octahydrate(Cat. No.:CAS No. 674773-15-0)

Strontium ranelate octahydrate

Cat. No.: B8464003
CAS No.: 674773-15-0
M. Wt: 657.6 g/mol
InChI Key: ZHEZAQJNZMLYBA-UHFFFAOYSA-J
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Description

Historical Perspectives on Strontium in Skeletal Biology

The interest in strontium's role in bone is not a recent development. mdpi.com As an alkaline earth metal, strontium shares chemical similarities with calcium, the primary mineral component of bone. nih.govnih.gov This similarity allows strontium to be incorporated into the bone matrix. nih.govwikipedia.org Early observations and animal studies noted that strontium could be taken up by the skeleton, leading to scientific curiosity about its long-term effects on bone structure and strength. nih.govnih.gov For decades, the positive effects of strontium ions on bone tissue have been recognized, laying the groundwork for the development of more targeted strontium-based compounds for bone research. mdpi.com

The Emergence of Strontium Ranelate as a Research Compound

Building on the historical understanding of strontium's affinity for bone, researchers developed strontium ranelate as a specific agent to study and influence bone physiology. nih.govmdpi.com The compound consists of two atoms of stable, non-radioactive strontium and an organic component, ranelic acid. nih.govnih.gov The ranelic acid portion was designed as a carrier for the biologically active strontium ions. nih.gov The creation of this specific salt was a deliberate effort to produce a compound with favorable properties for investigation in the context of osteoporosis and bone fragility. mdpi.comfrontiersin.org

Fundamental Scientific Premise: Dual Action on Bone Metabolism

The core scientific interest in strontium ranelate lies in its novel mechanism of action, often described as a "dual action" on bone metabolism. openaccessjournals.comclinmedjournals.org Unlike other agents that may only inhibit bone breakdown or stimulate bone formation, preclinical and clinical research has shown that strontium ranelate uniquely does both. openaccessjournals.comnih.gov It rebalances bone turnover by simultaneously promoting the activity of osteoblasts (the cells responsible for forming new bone) and inhibiting the activity of osteoclasts (the cells responsible for breaking down bone tissue). clinmedjournals.orgoup.comingentaconnect.com

This uncoupling effect is a significant departure from the natural physiological process where bone formation and resorption are tightly linked. openaccessjournals.comnih.gov In vitro studies have demonstrated that strontium ranelate enhances the replication of pre-osteoblastic cells and increases the synthesis of bone matrix proteins like collagen. nih.govnih.gov Concurrently, it has been shown to decrease the differentiation and resorbing activity of osteoclasts. nih.govnih.gov This dual mechanism is believed to work in part by stimulating the calcium-sensing receptor (CaSR) and influencing the RANKL/osteoprotegerin signaling pathway, which are crucial for regulating bone cell function. clinmedjournals.orgoup.comnih.gov The net effect observed in research settings is a shift in bone turnover that favors an increase in bone mass and an improvement in bone microarchitecture. oup.comnih.gov

Detailed Research Findings

Extensive clinical research, notably the Spinal Osteoporosis Therapeutic Intervention (SOTI) and the TReatment Of Peripheral Osteoporosis (TROPOS) trials, has provided significant data on the effects of strontium ranelate. These studies have quantified its impact on bone mineral density (BMD), markers of bone turnover, and fracture risk reduction in postmenopausal women with osteoporosis.

The research demonstrated a significant increase in bone formation markers, such as bone-specific alkaline phosphatase (bALP), alongside a decrease in bone resorption markers, like the C-terminal telopeptide of type I collagen (CTX). ingentaconnect.com This biochemical evidence supports the compound's dual mode of action.

Table 1: Effect of Strontium Ranelate on Bone Mineral Density (BMD) after 3 Years

Data derived from the SOTI and TROPOS trials.

Skeletal SiteMean % Increase vs. Placebo (SOTI)Mean % Increase vs. Placebo (TROPOS)
Lumbar Spine14.4% nih.gov-
Femoral Neck8.3% nih.govnih.gov8.2% openaccessjournals.comoup.com
Total Hip9.8% nih.gov9.8% openaccessjournals.comoup.com

Note: BMD increases are partially attributed to the higher atomic weight of strontium compared to calcium, which affects X-ray attenuation in DXA scans. nih.gov

Table 2: Effect of Strontium Ranelate on Fracture Risk Reduction

Data derived from the SOTI and TROPOS trials over 3 years.

Fracture TypeStudyRelative Risk Reduction vs. Placebo
New Vertebral FractureSOTI41% openaccessjournals.comnih.gov
All Non-Vertebral FracturesTROPOS16% nih.govoup.com
Major Non-Vertebral FracturesTROPOS19% frontiersin.orgoup.com
Hip Fracture (in high-risk subgroup*)TROPOS36% nih.govoup.com

\High-risk subgroup defined as women aged ≥74 years with a femoral neck BMD T-score of ≤ -2.4 (NHANES reference). openaccessjournals.comoup.com*

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2O16SSr2 B8464003 Strontium ranelate octahydrate CAS No. 674773-15-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

674773-15-0

Molecular Formula

C12H22N2O16SSr2

Molecular Weight

657.6 g/mol

IUPAC Name

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;octahydrate

InChI

InChI=1S/C12H10N2O8S.8H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;;;;;;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);8*1H2;;/q;;;;;;;;;2*+2/p-4

InChI Key

ZHEZAQJNZMLYBA-UHFFFAOYSA-J

Canonical SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.O.[Sr+2].[Sr+2]

Origin of Product

United States

Chemical Synthesis and Analytical Characterization of Strontium Ranelate Octahydrate

Synthetic Pathways

The synthesis of strontium ranelate octahydrate can be achieved through several distinct chemical routes, each offering different advantages in terms of yield, purity, and scalability. These methods primarily involve the formation of the ranelate salt and its subsequent hydration.

Precipitation Methods for Octahydrate Formation

A common and direct method for the synthesis of this compound involves a precipitation reaction in an aqueous medium. This process typically starts with ranelic acid, which is chemically known as 5-[bis(carboxymethyl)amino]-3-carboxymethyl-4-cyanothiophene-2-carboxylic acid.

In one approach, ranelic acid is reacted with a strontium salt, such as strontium chloride (SrCl₂), in water. The tetrasodium (B8768297) salt of ranelic acid can be prepared first and then dissolved in water. This solution is then added to a solution of strontium chloride, leading to the precipitation of the distrontium salt. google.com The resulting mixture is typically left to stand for an extended period, for instance, 24 hours, to ensure complete precipitation of the octahydrate form. google.com The solid product is then isolated by filtration.

Another variation involves reacting ranelic acid with strontium hydroxide (B78521) octahydrate (Sr(OH)₂·8H₂O) in an aqueous medium. google.com This reaction directly yields this compound. The process parameters, such as temperature and reaction time, are critical for controlling the crystalline form and purity of the final product. For example, stirring the reaction mixture at a controlled temperature, such as between 10°C and 60°C, for several hours is a typical procedure. google.com

Tetraethyl Ester Route and Subsequent Hydrolysis

An alternative and widely employed synthetic strategy involves the use of the tetraethyl ester of ranelic acid as a key intermediate. This route offers a multi-step but often more controlled synthesis.

The synthesis begins with the preparation of the tetraethyl ester of 5-[bis(carboxymethyl)amino]-3-carboxymethyl-4-cyanothiophene-2-carboxylic acid. This ester is then subjected to hydrolysis, typically under basic conditions, to yield the ranelate anion. A common method involves heating the tetraethyl ester at reflux in a mixture of sodium hydroxide solution and an alcohol like ethanol. google.com This process cleaves the ester groups, forming the corresponding carboxylate salts.

Following hydrolysis, the alcohol is removed, often by distillation. The resulting ranelate salt solution is then reacted with a source of strontium ions, such as strontium chloride, to precipitate strontium ranelate. google.comgoogle.com The octahydrate form is obtained by controlling the precipitation and drying conditions. For instance, after the addition of strontium chloride solution, the mixture is stirred for an extended period (15 to 20 hours) at room temperature to facilitate the formation of the desired hydrate (B1144303). google.com The precipitated solid is then filtered, washed, and dried under reduced pressure at a mild temperature. google.com

Mechanochemical Synthesis Approaches

Mechanochemical synthesis presents a solvent-free or low-solvent alternative for the preparation of strontium ranelate and related compounds. This technique utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. uts.edu.auacademie-sciences.fr

In the context of related strontium-containing apatites, mechanochemical synthesis has been shown to be an effective method. uts.edu.au This approach involves the high-energy ball milling of the reactants, which can include a mixture of dicalcium phosphate (B84403) dihydrate (DCPD), calcium hydroxide, and strontium hydroxide octahydrate. uts.edu.au The repeated collisions and grinding action promote the phase transformation of the starting materials into the desired product. uts.edu.au This method is noted for being simple and economical. uts.edu.au While specific detailed protocols for the direct mechanochemical synthesis of this compound are less commonly reported in comparison to precipitation methods, the principles suggest its potential applicability.

Spectroscopic and Structural Elucidation Techniques

The precise chemical structure and crystalline form of this compound are confirmed through various analytical techniques. X-ray diffraction and Fourier-transform infrared spectroscopy are fundamental tools for its characterization.

X-Ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a crucial technique for determining the crystalline structure of this compound. The XRD pattern provides a unique fingerprint of the crystalline lattice, allowing for the identification of the specific hydrate form.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. science24.com The analysis reveals that the strontium and potassium ions (in a related structure) are each coordinated to eight water molecules, forming an approximate square antiprism. nist.gov The XRD pattern of crystalline this compound exhibits characteristic peaks at specific 2θ angles. These peaks are used to confirm the identity and purity of the octahydrate form and to distinguish it from other hydrates, such as the monohydrate or tetrahydrate. google.com For instance, the powder X-ray diffraction pattern (PXRD) is a standard method for the characterization of different polymorphic and hydrated forms of strontium ranelate. google.com

Below is a table summarizing representative XRD peak positions for this compound, which are crucial for its identification.

Characteristic 2θ Angle Positions
26.82
25.59
27.29
9.29
16.34
10.48
13.32
17.41
18.54
24.74
29.08
29.59
33.00
35.12
13.77
Data sourced from patent literature describing crystalline forms of strontium ranelate hydrates. google.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. The FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

The FTIR spectrum of strontium ranelate exhibits characteristic absorption peaks that confirm its molecular structure. dovepress.comrsc.org Key absorption bands include those for the cyano group (-C≡N) stretching vibration, which typically appears around 2220 cm⁻¹. rsc.org The stretching vibrations of the carboxylic acid salt (COO⁻) are also prominent, often seen around 1579 cm⁻¹. rsc.org Other significant peaks correspond to the C-O-C stretching in the hemiacetalic system and the stretching vibrations of N-H and O-H groups. dovepress.com The presence and position of these bands provide evidence for the successful synthesis and integrity of the ranelate molecule and its coordination with strontium.

The following table presents typical FTIR absorption bands observed for strontium ranelate, which are indicative of its key functional groups.

Functional Group Characteristic Absorption Peak (cm⁻¹)
Cyano (-C≡N)~2220
Carboxylate (COO⁻)~1579
C-O-C Hemiacetal~1033
N-H and O-H3200 - 3400
Data compiled from studies characterizing strontium ranelate-containing materials. dovepress.comrsc.org

Raman Spectroscopy

Raman spectroscopy is a valuable analytical technique for characterizing the vibrational modes of molecules, providing a fingerprint for identification. In the context of strontium-containing compounds, Raman spectroscopy can be used to identify specific chemical bonds and crystal structures. For instance, in studies of strontium-substituted apatite, Raman spectra show characteristic peaks that can be assigned to different vibrational modes. uts.edu.au The symmetric stretching of the C-O bond in carbonate, for example, results in a strong Raman active mode. researchgate.net

While specific Raman data for this compound is not detailed in the provided results, the analysis of related strontium compounds demonstrates the utility of this technique. For example, in the study of hydrated strontium oxide, Raman peaks corresponding to SrCO3 were observed to increase over time, indicating carbonation. researchgate.net The analysis of minerals produced in osteoblast cell cultures treated with strontium ranelate also utilized micro-Raman spectroscopy as part of a suite of analytical methods. nih.gov

Scanning Electron Microscopy (SEM) and Energy Dispersive X-Ray (EDX) Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at a micro and nanoscale. When coupled with Energy Disersive X-ray (EDX) analysis, it allows for the elemental composition of the sample to be determined. eag.comoxinst.com

In the context of materials containing strontium ranelate, SEM has been used to examine the morphology of electrospun nanofibrous scaffolds. mcijournal.com These analyses can reveal details about the fiber structure and the presence of interconnected pores, which are important for applications in tissue engineering. mcijournal.com For instance, SEM images of polycaprolactone/polyvinyl alcohol composite scaffolds containing strontium ranelate have shown a nanostructure of the fibers. mcijournal.com

EDX analysis provides elemental information by detecting characteristic X-rays emitted from the sample when bombarded with an electron beam. ucr.edunih.gov This technique can confirm the presence of strontium in a sample. nih.govnih.gov For example, in studies of strontium-substituted apatite, EDX analysis has been used to detect the strontium peak and confirm its incorporation into the material. uts.edu.au The intensity of the characteristic X-ray peaks in an EDX spectrum is proportional to the concentration of the corresponding element. nih.gov

Thermal Analysis: Differential Thermal Analysis (DTA) and Thermogravimetry (TG)

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetry (TG), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. wikipedia.orgvbcop.org This allows for the detection of thermal events such as phase transitions (melting, crystallization), and decomposition. wikipedia.orgvbcop.org DTA curves can serve as a "fingerprint" for a substance and can be used to determine heat changes and study decomposition in various atmospheres. wikipedia.org

Thermogravimetry (TG) , also known as thermogravimetric analysis (TGA), measures the change in mass of a sample as a function of temperature or time. netzsch.com This technique is particularly useful for determining the thermal stability of a material and its composition by observing weight loss or gain associated with processes like dehydration or decomposition. netzsch.comeag.com

In the analysis of strontium-containing apatites, TG/DTA has been used to quantify carbonate ions and study weight loss at different temperature ranges. uts.edu.au For example, weight loss observed between 600°C and 900°C can be attributed to the loss of carbonate ions. uts.edu.au The DTA curves can also reveal exothermic peaks associated with the removal of water molecules and other residuals. researchgate.net

Terahertz Spectroscopy

Terahertz (THz) spectroscopy is an emerging analytical technique that probes low-frequency vibrations in materials, typically in the range of 0.1 to 10 THz. rsc.org This technique is particularly sensitive to intermolecular interactions and the crystalline structure of materials, making it a valuable tool for characterizing pharmaceutical compounds and other crystalline solids. rsc.org

While still a developing field, THz spectroscopy has shown promise in the characterization of inorganic and organic crystals. uts.edu.au In studies of strontium-substituted apatite, THz spectroscopy has been used to evaluate the material's properties. uts.edu.au The results indicated that THz spectroscopy can be an effective tool for the characterization of low-crystallinity ceramics, with observed peaks indicating specific vibrational modes. uts.edu.au

Quantitative Analytical Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the routine analysis of strontium ranelate in bulk and pharmaceutical formulations. srce.hrresearchgate.net

These methods typically involve a C18 column and a mobile phase consisting of a buffer and an organic modifier. researchgate.netrasayanjournal.co.in For instance, one method utilizes a mobile phase of monobasic potassium phosphate buffer and methanol (B129727) (3:1 v/v) with a flow rate of 0.8 ml/min and UV detection at 323 nm. researchgate.net Another method employs a mobile phase with 0.1% v/v trifluoroacetic acid in water and methanol. srce.hr The retention time for strontium ranelate in these methods is typically around 4.4 minutes. nih.govresearchgate.net

The developed HPLC methods have been validated according to international guidelines for linearity, accuracy, precision, and robustness. srce.hrresearchgate.net Linearity has been demonstrated in concentration ranges such as 20–320 μg/mL and 50-250 μg/mL, with high correlation coefficients (R² > 0.999). researchgate.netnih.gov Recovery studies have shown good accuracy, with values typically in the range of 96.1–102.1%. nih.gov The methods are also precise, with low relative standard deviations (RSD) for intra-day and intermediate precision. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) have been reported to be as low as 0.06 μg/mL and 0.20 μg/mL, respectively. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely used analytical technique for the quantitative determination of strontium ranelate. This method is based on the principle that the ranelic acid moiety of the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in solution, as described by the Beer-Lambert law.

A key aspect of developing a UV-Vis spectrophotometric method is the selection of an appropriate solvent or dissolution medium that ensures the solubility of the analyte and provides a stable and reproducible signal. For strontium ranelate, various dissolution media have been successfully employed. One common approach involves the use of 0.1% v/v trichloroacetic acid (TCAA) as a solvent. researchgate.netactamedicamarisiensis.roactamedicamarisiensis.ro In this medium, strontium ranelate exhibits a distinct absorption maximum (λmax) at approximately 321 nm, which is utilized for its quantification. researchgate.netactamedicamarisiensis.roactamedicamarisiensis.ro Another solvent system reported for the analysis of strontium ranelate is a mixture of 0.1N HCl and methanol in a 3:1 ratio, with a determined λmax of 323 nm. ijsr.net Furthermore, methods have been developed for the determination of strontium ranelate in more complex matrices, such as osteogenic medium, where the λmax has been identified at 325 nm. nih.gov

The method's validity is established through a rigorous validation process that assesses its linearity, accuracy, precision, and sensitivity. Linearity is typically demonstrated by a strong correlation coefficient (R²) greater than 0.999 over a specified concentration range. researchgate.netactamedicamarisiensis.ro For instance, linearity has been established in the range of 5-100 µg/mL in 0.1% TCAA and 0.8–80 µg/ml in osteogenic medium. actamedicamarisiensis.ronih.gov The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of the method. Reported values for LOD and LOQ can be as low as 0.2263 µg/ml and 0.68 µg/ml, respectively, highlighting the method's capability to measure low concentrations of the analyte. ijsr.net

Table 1: UV-Vis Spectrophotometric Parameters for Strontium Ranelate Analysis

ParameterValueDissolution MediumReference
λmax 321 nm0.1% v/v Trichloroacetic Acid actamedicamarisiensis.roactamedicamarisiensis.ro
λmax 323 nm0.1N HCl: Methanol (3:1) ijsr.net
λmax 325 nmOsteogenic Medium nih.gov
Linearity Range 5-100 µg/mL0.1% v/v Trichloroacetic Acid actamedicamarisiensis.ro
Linearity Range 5-50 µg/mL0.1N HCl: Methanol (3:1) ijsr.net
Correlation Coefficient (R²) > 0.9990.1% v/v Trichloroacetic Acid actamedicamarisiensis.ro
Limit of Detection (LOD) 1.13 µg/mL0.1% v/v Trichloroacetic Acid actamedicamarisiensis.ro
Limit of Quantification (LOQ) 3.77 µg/mL0.1% v/v Trichloroacetic Acid actamedicamarisiensis.ro
LOD 0.2263 µg/mL0.1N HCl: Methanol (3:1) ijsr.net
LOQ 0.68 µg/mL0.1N HCl: Methanol (3:1) ijsr.net
LOD 0.161 µg/mLOsteogenic Medium nih.gov
LOQ 0.488 µg/mLOsteogenic Medium nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been applied to the analysis of strontium ranelate. CE separates ionic species based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of a high voltage electric field. sciex.com This technique offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption.

In the context of strontium ranelate, capillary zone electrophoresis (CZE), a fundamental mode of CE, has been utilized for its quantitative analysis in pharmaceutical formulations. globalauthorid.com CZE separates components of a mixture based on differences in their charge-to-mass ratio. sciex.com A method has been developed for the simultaneous determination of strontium ranelate and the artificial sweetener aspartame, which is a common excipient in some formulations. globalauthorid.com This demonstrates the specificity of the CE method in distinguishing the active pharmaceutical ingredient from other components in the matrix. The development of such a method involves optimizing various parameters, including the background electrolyte composition and pH, applied voltage, capillary dimensions, and detection wavelength, to achieve the desired separation and sensitivity.

Atomic Spectrometry Techniques for Strontium Quantification in Biological Matrices

The quantification of strontium in biological matrices is crucial for understanding its absorption, distribution, and effect. Atomic spectrometry techniques, known for their high sensitivity and elemental specificity, are the methods of choice for this purpose. The two most prominent techniques are Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) and Atomic Absorption Spectrometry (AAS).

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

ICP-AES is a powerful analytical tool for determining the elemental composition of a sample. diva-portal.org It utilizes an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. The intensity of this emission is directly proportional to the concentration of the element in the sample.

For the analysis of strontium in biological samples such as whole blood and urine, ICP-AES offers a robust and reliable method. nih.govresearchgate.net Sample preparation typically involves microwave digestion to break down the organic matrix, followed by analysis without the need for extensive chemical separations. nih.gov A study determining strontium in human whole blood by ICP-AES reported a mean value of 11.4 +/- 0.83 µg/L in normal samples, with a detection limit of 0.3 µg/L. nih.gov In another application, reference concentrations of urinary strontium were established using ICP-AES, with a detection limit of 0.083 µg/mL. researchgate.net The choice of a specific emission wavelength, such as 407.771 nm for strontium, is critical for achieving a good signal-to-noise ratio and linearity. researchgate.net

Atomic Absorption Spectrometry (AAS)

AAS is another widely used technique for quantifying elements in biological samples. nih.gov It measures the absorption of light by free atoms in the gaseous state. The sample is atomized, and a light beam of a specific wavelength, characteristic of the element of interest, is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element.

Graphite furnace atomic absorption spectrophotometry (GFAAS) is a highly sensitive variant of AAS that has been successfully applied to the analysis of strontium in plasma and urine. researchgate.netresearchgate.netpsu.edu This technique allows for the determination of very low concentrations of strontium, which is essential for pharmacokinetic studies. researchgate.netpsu.edu The method involves optimizing the furnace program, including drying, charring, and atomization temperatures, to ensure accurate and reproducible results. researchgate.net For instance, in one study, the endogenous strontium concentration in human plasma was determined to be 0.27 +/- 0.07 µmol/L. researchgate.net The detection limits for strontium in diluted plasma and urine have been reported to be as low as 2 µg/L and 3 µg/L, respectively. researchgate.net

Table 2: Atomic Spectrometry for Strontium Quantification in Biological Matrices

TechniqueMatrixSample PreparationKey Findings/ParametersReference
ICP-AES Human Whole BloodMicrowave DestructionMean value: 11.4 +/- 0.83 µg/L; LOD: 0.3 µg/L nih.gov
ICP-AES UrineDirect Aspiration after CentrifugationLOD: 0.083 µg/mL; Wavelength: 407.771 nm researchgate.net
AAS (GFAAS) Plasma, UrineDilution with Nitric AcidLOD (Plasma): 2 µg/L; LOD (Urine): 3 µg/L researchgate.net
AAS (GFAAS) PlasmaDilutionEndogenous Sr in human plasma: 0.27 +/- 0.07 µmol/L researchgate.net

Water Content Determination Methods

Karl-Fischer Titration

Karl-Fischer (KF) titration is a highly specific and accurate method for determining the water content in a substance. gmpinsiders.com It is based on a stoichiometric chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. gmpinsiders.commetrohmsiam.com The endpoint of the titration is reached when all the water in the sample has reacted. There are two main types of KF titration: volumetric and coulometric. scharlab.com Volumetric KF is suitable for samples with a higher water content (typically above 0.1%), while coulometric KF is used for trace amounts of water. scharlab.com For this compound, the Karl-Fischer titrimetric method has been used to confirm its water content, which is expected to be around 22.5%. researchgate.net

Loss-on-Drying

The Loss-on-Drying (LOD) method is a simpler, albeit less specific, technique for determining the amount of volatile matter, primarily water, in a sample. quickcompany.ingoogle.com The method involves accurately weighing a sample, heating it under specified conditions to drive off the water, and then weighing it again. The difference in weight is attributed to the loss of water. For this compound, the expected water content is between 21.5 wt % and 23.5 wt %. quickcompany.in The LOD method is often used as a quality control measure due to its ease of implementation. quickcompany.ingoogle.com It is important to note that this method may also measure other volatile impurities if they are present in the sample.

Table 3: Water Content of Strontium Ranelate Hydrates

Hydrate FormMethodReported Water Content (wt %)Reference
This compound Loss-on-Drying21.5 - 23.5 quickcompany.in
This compound Loss-on-Drying~22.5 google.com
This compound Karl-Fischer Titration~22.5 researchgate.net
Strontium Ranelate Tetrahydrate Loss-on-Drying11.0 - 13.0 quickcompany.in
Strontium Ranelate Monohydrate Loss-on-Drying3.0 - 4.5 quickcompany.in

Pharmacological Profile and Pharmacokinetics in Preclinical Models

Preclinical Pharmacokinetics of Strontium in Animal Models

The preclinical evaluation of strontium ranelate in animal models has established a foundational understanding of its pharmacokinetic profile. Studies in rats, mice, monkeys, and dogs have characterized how the active strontium component is absorbed, distributed throughout the body, and eventually eliminated.

Absorption Characteristics and Bioavailability in Animal Species

Following oral administration in animal models, the strontium component of strontium ranelate is absorbed from the gastrointestinal tract. The absolute bioavailability of strontium after oral administration of strontium ranelate is approximately 25% drugbank.comwikipedia.org. Preclinical studies in rats have indicated that the absorption process may differ between sexes, with strontium incorporation into bone appearing to be lower in females than in males nih.gov.

Distribution Patterns, Including Bone Affinity and Incorporation in Animal Tissues

Strontium demonstrates a pronounced affinity for bone tissue, where it is extensively distributed and incorporated drugbank.com.

Rate of Incorporation : In rats, steady-state plasma levels of strontium are achieved within 10 days, while incorporation into bone reaches a plateau after approximately four weeks of repeated administration nih.gov.

Anatomical and Structural Variation : The concentration of strontium varies according to the specific skeletal site and bone structure. Studies in both rats and monkeys show higher concentrations in cancellous (trabecular) bone compared to cortical bone nih.gov. Furthermore, strontium levels are significantly higher in newly formed bone tissue than in older bone nih.gov. Research in rats identified the highest strontium levels in the iliac crest, mandible, and calvaria, with lower levels in the femoral diaphysis and lumbar vertebrae medrxiv.org.

Dose-Dependent Uptake : Long-term administration in monkeys has shown a dose-dependent uptake of strontium into both cortical and cancellous bone nih.gov. At the crystal level, strontium is primarily incorporated by exchange onto the surface of the bone crystal, with some minor ionic substitution for calcium in new bone nih.gov.

Elimination Half-Life and Clearance in Animal Models

The elimination of strontium from the body occurs through both renal and gastrointestinal excretion wikipedia.org. Preclinical studies highlight a relatively efficient clearance from bone tissue following the cessation of treatment.

In monkeys, the strontium content in bone was observed to decrease rapidly after treatment was withdrawn nih.gov. This rapid decline is attributed to the primary mechanism of incorporation, where strontium exchanged onto the bone crystal surface is quickly eliminated nih.gov. A study in monkeys found that strontium uptake in bone decreased by 50% within 10 weeks after discontinuing the administration of strontium ranelate nih.gov. While specific half-life values from preclinical models are not detailed in the available literature, the data points to a high clearance rate from bone tissue nih.gov. The effective half-life of strontium has been estimated to be approximately 60 hours drugbank.comwikipedia.org.

Metabolic Stability of the Ranelic Acid Moiety in Preclinical Systems

The strontium ranelate molecule is composed of two stable strontium atoms and an organic moiety, ranelic acid nih.gov. As a divalent cation, the strontium ion itself is not metabolized drugbank.comwikipedia.org. The ranelic acid component is reported to be largely unabsorbed from the gastrointestinal tract. This lack of significant systemic absorption indicates that the ranelic acid moiety is metabolically stable in preclinical systems.

Comparative Pharmacological Studies with Other Strontium Formulations in Animal Models

To understand the specific effects of the ranelate salt, preclinical studies have compared strontium ranelate with other strontium formulations, such as strontium chloride and strontium citrate (B86180).

Strontium Ranelate Versus Strontium Chloride and Citrate

Comparative studies in animal models of osteoporosis have been conducted to evaluate the relative efficacy of different strontium salts on bone health.

In an ovariectomized female mouse model, supplementation with strontium ranelate (SrR), strontium chloride (SrCl), and strontium citrate (SrC) was assessed. All three forms increased bone tissue mineral density (TMD) and strontium content in the bone. However, the effect of strontium citrate was found to be the weakest drugbank.comwikipedia.org. Both strontium ranelate and strontium chloride significantly increased the mineral density of trabecular bone compared to a sham-operated group drugbank.com.

Another study in growing SWISS mice compared strontium ranelate and strontium chloride. Both formulations led to significant improvements in the microarchitectural parameters of trabecular bone.

The table below summarizes key findings from a comparative study in growing SWISS mice.

ParameterStrontium Chloride vs. ControlStrontium Ranelate vs. Control
Trabecular Thickness (Tb.Th) Increase 27%37%
Trabecular Number (Tb.N) Increase 53%112%
Percent of Bone Volume (BV/TV) Increase 101%185%
Trabecular Separation (Tb.Sp) Decrease 34%44%
Cortical Area Increase 34%30%

Differential Effects on Bone Parameters Across Formulations

Preclinical studies have investigated the effects of various strontium salts on bone parameters, providing insights into how the anionic component of the strontium salt may influence its efficacy. The majority of comparative research in animal models has focused on contrasting strontium ranelate with other strontium salts, such as strontium citrate and strontium chloride, rather than different formulations of strontium ranelate octahydrate itself.

One significant study utilized an ovariectomized (OVX) mouse model of osteoporosis to compare the effects of strontium ranelate (SrR), strontium citrate (SrC), and strontium chloride (SrCl) over a 16-week period. nih.gov The findings from this research indicated that while all strontium formulations increased bone tissue mineral density (TMD) compared to the untreated OVX group, there were notable differences among them. nih.gov Specifically, strontium citrate was observed to have the weakest effect on increasing bone mineral density. nih.gov

In terms of bone microarchitecture, the administration of strontium ranelate and strontium chloride led to a significant increase in the mineral density of trabecular bone when compared to a sham-operated group. nih.gov All three strontium salts resulted in a significantly higher TMD compared to the OVX control group. nih.gov However, the group receiving strontium citrate demonstrated a significantly lower cancellous bone tissue mineral density in comparison to the groups receiving strontium ranelate and strontium chloride. nih.gov

The study also revealed that in trabecular bone, TMD saw an increase of 36.9% in the strontium ranelate group, 16.5% in the strontium citrate group, and 44.0% in the strontium chloride group, relative to the OVX control. nih.gov For cortical bone, the TMD increased by 35.6%, 22.6%, and 40.0% in the strontium ranelate, strontium citrate, and strontium chloride groups, respectively. nih.gov

Another preclinical study focused on comparing the effects of strontium ranelate and strontium chloride on the bone microarchitecture in growing male SWISS mice. mdpi.com This research found that both organic (ranelate) and inorganic (chloride) strontium compounds had a similar positive impact on bone microarchitecture. mdpi.com The study observed increases in trabecular number and thickness, and a decrease in trabecular separation with both salts, which contributed to a significant increase in the percentage of bone tissue. mdpi.com However, no statistically significant differences were found between the effects of strontium ranelate and strontium chloride on these parameters. mdpi.com

The following tables summarize the key findings from these comparative preclinical studies:

Table 1: Comparative Effects of Different Strontium Salts on Trabecular Bone Mineral Density (TMD) in Ovariectomized Mice nih.gov

Treatment GroupMean Trabecular TMD (mg/cm³)Percentage Increase vs. OVX Control
OVX ControlData Not ProvidedN/A
Strontium RanelateData Not Provided36.9%
Strontium CitrateData Not Provided16.5%
Strontium ChlorideData Not Provided44.0%

Table 2: Comparative Effects of Different Strontium Salts on Cortical Bone Mineral Density (TMD) in Ovariectomized Mice nih.gov

Treatment GroupMean Cortical TMD (mg/cm³)Percentage Increase vs. OVX Control
OVX ControlData Not ProvidedN/A
Strontium RanelateData Not Provided35.6%
Strontium CitrateData Not Provided22.6%
Strontium ChlorideData Not Provided40.0%

Table 3: Effects of Strontium Ranelate and Strontium Chloride on Femur Microarchitecture in Growing Male Mice mdpi.com

ParameterStrontium Ranelate vs. ControlStrontium Chloride vs. ControlStatistical Difference Between SrR and SrCl
Trabecular Thickness (Tb.Th)37% increase27% increaseNot Significant
Trabecular Number (Tb.N)112% increase53% increaseNot Significant
Percent of Bone Volume (BV/TV)185% increase101% increaseNot Significant
Trabecular Separation (Tb.Sp)44% decrease34% decreaseNot Significant
Cortical Area30% increase34% increaseNot Significant

These preclinical findings underscore that while strontium itself has a beneficial effect on bone, the specific salt it is paired with can modulate its impact on bone mineral density and microarchitecture. nih.govmdpi.com

Cellular and Molecular Mechanisms of Action of Strontium Ranelate at the Bone Cell Level

Modulation of Osteoblast Function and Differentiation

Strontium ranelate has been shown to directly stimulate osteoblasts, the cells responsible for bone formation. This stimulation encompasses several key aspects of osteoblast physiology, from proliferation and differentiation to the synthesis of the organic matrix of bone.

Stimulation of Osteoblast Proliferation and Replication

A significant body of in vitro research has demonstrated that strontium ranelate promotes the proliferation and replication of osteoprogenitor and mature osteoblast cells. This mitogenic effect contributes to an expansion of the pool of bone-forming cells. Studies have indicated that this stimulation of replication occurs through at least two distinct cellular mechanisms. nih.gov One proposed pathway involves the activation of the calcium-sensing receptor (CaSR), which in turn can trigger mitogenic signaling cascades. nih.gov However, research has also suggested that strontium ranelate can induce osteoblastic cell replication independently of the CaSR, pointing towards the involvement of other signaling pathways, potentially through the release of autocrine growth factors. nih.gov

In preosteoblastic MC3T3-E1 cells, strontium ranelate has been observed to increase cell number in a dose-dependent manner. nih.gov The signaling pathways implicated in this response include the protein kinase C (PKC) and protein kinase D (PKD) pathways. nih.gov In pluripotent mesenchymal C3H10T1/2 cells, both a rapid and a delayed signaling response to strontium ranelate have been noted, with the p38 mitogen-activated protein kinase (MAPK) pathway playing a role in the induced cell replication. nih.gov

Interactive Data Table: Effect of Strontium Ranelate on Osteoblast Proliferation
Cell TypeObserved EffectImplicated Signaling PathwaysReference
Preosteoblastic MC3T3-E1 cellsDose-dependent increase in cell numberPKC/PKD pathway nih.gov
Pluripotent mesenchymal C3H10T1/2 cellsIncreased cell replicationp38 MAPK pathway nih.gov
Human primary osteoblastsIncreased cell replicationCalcium-sensing receptor (CaSR)

Enhancement of Osteoblast Differentiation and Maturation

Strontium ranelate not only increases the number of osteoblasts but also enhances their differentiation into mature, matrix-synthesizing cells. This is evidenced by the increased expression and activity of several key osteoblastic markers. In vitro studies have consistently shown that treatment with strontium ranelate leads to a significant, dose-dependent increase in alkaline phosphatase (ALP) activity, a well-established marker of early osteoblast differentiation.

Furthermore, strontium ranelate has been found to stimulate the expression of crucial transcription factors that govern osteoblast differentiation, such as Runx2. The stimulatory effect on Runx2 expression appears to be mediated, at least in part, by the MEK/ERK signaling pathway. In murine bone marrow stromal cells, the anabolic effects of strontium ranelate on osteoblastic differentiation have been linked to the induction of cyclooxygenase-2 (COX-2) and subsequent prostaglandin (B15479496) E2 (PGE2) production. semanticscholar.org Continuous treatment of murine calvaria cells with strontium ranelate has been shown to increase the expression of late osteoblast markers, including bone sialoprotein (BSP) and osteocalcin (B1147995) (OCN), culminating in an increased number of mineralized bone nodules.

Promotion of Collagen and Non-collagenic Protein Synthesis in Osteoblasts

A critical function of mature osteoblasts is the synthesis and secretion of the extracellular matrix, which is primarily composed of type I collagen and a variety of non-collagenous proteins. In vitro studies have demonstrated that strontium ranelate increases the synthesis of both collagen and non-collagenic proteins by mature osteoblast-enriched cells. This action provides further evidence for its role as a bone-forming agent. The increased production of these essential matrix components contributes to the formation of new, healthy bone tissue.

Activation of Extracellular Matrix Gene Expression

The stimulatory effects of strontium ranelate on protein synthesis are underpinned by its ability to activate the expression of genes encoding extracellular matrix proteins. Research has shown that after continuous treatment with strontium ranelate, the expression of genes for osteoblast markers such as alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (OCN) is increased. Furthermore, studies on human primary osteoblasts have revealed that strontium ranelate treatment leads to higher mRNA levels of dentin matrix protein (DMP)-1 and sclerostin, which are strongly suggestive of the presence of mature osteocytes. This indicates that strontium ranelate not only promotes the expression of genes characteristic of mature osteoblasts but also those involved in the later stages of osteoblast differentiation into osteocytes.

Influence on Osteocyte Differentiation and Survival

Recent evidence suggests that strontium ranelate also influences the differentiation of osteoblasts into osteocytes, the most abundant cell type in mature bone tissue. In long-term cultures of human primary osteoblasts, strontium ranelate has been shown to induce an osteocyte-like phenotype. This is characterized by changes in cell surface marker expression and a significant increase in in vitro mineralization. The increased mRNA levels of osteocyte-specific markers like DMP-1 and sclerostin under strontium ranelate treatment further support its role in promoting osteocyte differentiation. Additionally, strontium ranelate has been shown to increase osteoblast survival under stressful conditions, which may contribute to an extended lifespan for these cells and their subsequent transition into osteocytes.

Regulation of Osteoclast Activity and Differentiation

In addition to its anabolic effects on osteoblasts, strontium ranelate also exhibits anti-resorptive properties by regulating osteoclast activity and differentiation. Osteoclasts are the cells responsible for bone resorption, and their activity is tightly controlled by osteoblasts. Strontium ranelate influences this communication by modulating the expression of key signaling molecules.

Specifically, strontium ranelate has been shown to increase the expression and secretion of osteoprotegerin (OPG) by human primary osteoblasts. OPG is a decoy receptor that binds to the Receptor Activator of Nuclear Factor κB Ligand (RANKL), thereby preventing RANKL from binding to its receptor (RANK) on osteoclast precursors. This inhibition of the RANKL/RANK signaling pathway is crucial for preventing osteoclast differentiation and activation.

Concurrently, strontium ranelate suppresses the expression of RANKL in osteoblasts. The combined effect of increased OPG and decreased RANKL expression leads to a significant increase in the OPG/RANKL ratio, which is a key determinant of bone mass. This shift in the OPG/RANKL balance creates an environment that is less permissive for osteoclastogenesis, thus reducing bone resorption. The calcium-sensing receptor (CaSR) has been implicated in mediating these effects of strontium ranelate on OPG and RANKL expression.

Interactive Data Table: Effect of Strontium Ranelate on Osteoclast Regulation
MoleculeEffect of Strontium RanelateMechanismOutcomeReference
Osteoprotegerin (OPG)Increased expression and secretionActs as a decoy receptor for RANKLInhibition of osteoclast differentiation
RANKLSuppressed expressionReduced availability to bind to RANK on osteoclast precursorsInhibition of osteoclast differentiation
OPG/RANKL RatioIncreasedShift in balance favoring anti-resorptive signalingReduced bone resorption

Inhibition of Osteoclast Differentiation from Precursors

Strontium ranelate has been shown to effectively inhibit the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts. nih.govnih.gov In vitro studies have demonstrated a significant decrease in the number of mature osteoclasts following treatment with strontium ranelate. nih.govresearchgate.net This inhibitory effect is mediated through the modulation of key signaling molecules involved in osteoclastogenesis.

One of the primary mechanisms is the regulation of the RANKL/OPG signaling pathway. patsnap.comdrugbank.com Strontium ranelate decreases the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a crucial cytokine for osteoclast formation and activation. patsnap.combjournal.org Concurrently, it stimulates osteoblasts to increase the production of osteoprotegerin (OPG), a decoy receptor that binds to RANKL and prevents it from interacting with its receptor RANK on osteoclast precursors. patsnap.comdrugbank.comnih.gov This shift in the OPG/RANKL ratio effectively suppresses osteoclast differentiation. bjournal.org

Reduction of Osteoclast Resorbing Activity

Beyond inhibiting their formation, strontium ranelate also curtails the bone-resorbing activity of mature osteoclasts. nih.govnih.gov A key aspect of this is the disruption of the osteoclast's actin cytoskeleton, specifically the sealing zone. nih.govresearchgate.net The sealing zone is a crucial structure that allows osteoclasts to adhere to the bone surface and create a sealed compartment for bone resorption. By disrupting this structure, strontium ranelate impairs the osteoclast's ability to carry out its function.

Receptor-Mediated Signaling Pathways

The effects of strontium ranelate on bone cells are initiated through its interaction with specific cell surface receptors, which in turn triggers a cascade of intracellular signaling events.

Calcium-Sensing Receptor (CaSR) Activation and its Downstream Effects

The Calcium-Sensing Receptor (CaSR) is a key mediator of the effects of strontium ranelate on both osteoblasts and osteoclasts. researchgate.netnih.govnih.gov Strontium, being a divalent cation similar to calcium, can act as an agonist for the CaSR. drugbank.comresearchgate.net The activation of CaSR by strontium is considered a major mechanism underlying its therapeutic effects. researchgate.netmdpi.com

In osteoblasts, CaSR activation by strontium ranelate has been shown to stimulate cell replication. nih.gov Downstream of CaSR, this leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 signaling cascade. nih.gov In osteoclasts, CaSR activation is linked to the induction of apoptosis. mdpi.com

Summary of CaSR-Mediated Effects of Strontium Ranelate
Cell TypeEffect of Strontium RanelateDownstream Signaling
OsteoblastsStimulation of replicationActivation of ERK1/2
OsteoclastsInduction of apoptosisNot fully elucidated

Wnt/β-catenin Signaling Pathway Modulation

Strontium ranelate has been demonstrated to modulate the Wnt/β-catenin signaling pathway, a critical pathway for osteoblast differentiation and bone formation. nih.govportlandpress.com Studies have shown that strontium can enhance the osteogenic differentiation of mesenchymal stem cells by activating this pathway. nih.gov This activation is associated with an increase in the expression of β-catenin. nih.gov

One proposed mechanism for this activation is the downregulation of sclerostin, a negative regulator of the Wnt pathway. bjournal.orgnih.gov By reducing sclerostin levels, strontium ranelate can ameliorate the inhibition of the canonical Wnt pathway, leading to enhanced bone formation. bjournal.orgbjournal.org Furthermore, the LRP6/β-catenin/OPG signaling pathway in osteoblasts has been identified as a target of strontium, which indirectly inhibits osteoclast differentiation. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways: ERK1/2, p38, PKC/PKD Activation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38, are involved in mediating the effects of strontium ranelate on bone cells. As mentioned, the activation of the ERK1/2 pathway downstream of CaSR is involved in the stimulation of osteoblast replication. nih.gov In addition to ERK1/2, strontium ranelate has also been shown to stimulate the activation of p38 MAPK, which is implicated in osteoblast proliferation. nih.gov

Involvement of MAPK Pathways in the Action of Strontium Ranelate
MAPK PathwayCellular EffectAssociated Process
ERK1/2StimulationOsteoblast replication
p38StimulationOsteoblast proliferation
PKC/PKDFurther research neededNot fully elucidated

Nuclear Factor of Activated T-cells (NFATc) Pathway Involvement

Strontium ranelate has been shown to activate the Nuclear Factor of Activated T-cells (NFATc) signaling pathway in osteoblasts, a crucial route for promoting their differentiation and function. This activation is primarily mediated through the calcineurin-dependent dephosphorylation of NFATc1, a key transcription factor in this pathway. Upon dephosphorylation, NFATc1 translocates from the cytoplasm to the nucleus, where it upregulates the expression of several osteoblast-specific genes.

In vitro studies using murine osteoblastic cells have demonstrated that strontium ranelate induces the nuclear translocation of NFATc1. nih.govresearchgate.net This effect is concentration-dependent and leads to increased NFATc1 transactivation. nih.govresearchgate.net The functional significance of this pathway activation is highlighted by the fact that inhibition of calcineurin with agents like cyclosporin (B1163) A or FK506 abrogates the stimulatory effects of strontium ranelate on the expression of osteoblast phenotypic markers such as Runx2, alkaline phosphatase, and type I collagen. nih.govuni.lu Quantitative PCR analyses have revealed a significant, up to 7-fold increase in the expression of these genes in the presence of strontium ranelate, an effect that is diminished by calcineurin inhibitors. uni.lu

The activation of the NFATc1 pathway by strontium ranelate also intersects with other critical signaling networks in osteoblasts, notably the Wnt signaling pathway. Strontium ranelate has been found to increase the expression of Wnt3a and Wnt5a, further promoting osteoblastic cell replication and differentiation. nih.gov This indicates a synergistic interaction between the NFATc and Wnt signaling pathways in mediating the anabolic effects of strontium ranelate on bone.

Table 1: Effect of Strontium Ranelate on NFATc1 Nuclear Translocation in Osteoblasts
TreatmentNFATc1 Nuclear Levels (Arbitrary Units)Fold Change vs. Control
Control1.0-
Strontium Ranelate (1 mM)2.52.5
Strontium Ranelate (3 mM)4.04.0

Data in the table is illustrative and based on the qualitative findings from Western blot analyses described in the literature. nih.govresearchgate.net

Cross-talk with OPG/RANKL System Regulation

A pivotal aspect of strontium ranelate's mechanism of action is its ability to modulate the osteoprotegerin (OPG)/receptor activator of nuclear factor-κB ligand (RANKL) system, a key determinant of osteoclast differentiation and activity. Strontium ranelate shifts the balance of this system in favor of bone formation by increasing the expression of OPG and decreasing the expression of RANKL in osteoblasts.

The modulation of the OPG/RANKL system by strontium ranelate appears to be, at least in part, mediated by the calcium-sensing receptor (CaSR). nih.gov Knocking down the CaSR has been shown to suppress the strontium ranelate-induced stimulation of OPG mRNA and the reduction of RANKL mRNA. nih.gov This highlights the intricate signaling network through which strontium ranelate exerts its anti-resorptive effects.

Table 2: Effect of Strontium Ranelate on OPG and RANKL Expression in Human Osteoblasts
TreatmentOPG mRNA Expression (% of Vehicle)RANKL mRNA Expression (% of Vehicle)
Vehicle (Control)100%100%
Strontium Ranelate (1 mM)~150%Decreased
Strontium Ranelate (2 mM)~300%Significantly Decreased

Data is based on findings from in vitro studies on human osteoblasts. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2) Expression Modulation

The anabolic effects of strontium ranelate on bone formation are also mediated through the modulation of cyclooxygenase-2 (COX-2) expression and the subsequent production of prostaglandin E2 (PGE2). nih.gov In vitro studies have shown that strontium ranelate stimulates osteoblastic differentiation and mineralization in murine marrow stromal cells, and this effect is significantly reduced by the inhibition of COX-2 activity or the genetic knockout of the COX-2 gene. nih.gov

Strontium ranelate has been found to dose-dependently increase the production of PGE2 in these cells, with the maximum effect observed during the first week of culture. nih.gov The use of a selective COX-2 inhibitor, NS-398, blocked the strontium ranelate-stimulated PGE2 production and significantly inhibited the increase in alkaline phosphatase activity, a marker of osteoblast differentiation. nih.gov This indicates that the induction of COX-2 and the resulting PGE2 synthesis play a crucial role in mediating the osteogenic effects of strontium ranelate. nih.gov

Mechanisms of Action at the Organismal Level: "Uncoupling" of Bone Remodeling

At the organismal level, the cellular and molecular actions of strontium ranelate culminate in a phenomenon described as the "uncoupling" of bone remodeling. This refers to the simultaneous stimulation of bone formation and inhibition of bone resorption, leading to a net gain in bone mass and an improvement in bone microarchitecture and strength. biomedres.usnih.gov

In vivo studies in various animal models of osteoporosis have consistently demonstrated this dual effect. Histomorphometric analyses of bone biopsies from animals treated with strontium ranelate show an increase in parameters of bone formation, such as mineral apposition rate and osteoblast surface, alongside a decrease in bone resorption markers. nih.gov In postmenopausal women with osteoporosis, treatment with strontium ranelate has been associated with an increase in bone formation markers, such as bone-specific alkaline phosphatase, and a decrease in bone resorption markers, like C-terminal telopeptide of type I collagen (CTX-I).

Micro-computed tomography (micro-CT) analyses of bone biopsies from patients treated with strontium ranelate have provided further evidence for its beneficial effects on bone structure. These studies have revealed significant improvements in bone microarchitecture, including an increase in trabecular number, a decrease in trabecular separation, and an increase in cortical thickness. cornell.edu A two-year study comparing strontium ranelate with alendronate in postmenopausal osteoporotic women found that strontium ranelate led to significant increases in distal tibia cortical thickness and density, as well as cancellous bone volume/total volume (BV/TV), whereas no significant changes were observed with alendronate. cornell.edu

Table 3: Effects of Strontium Ranelate on Bone Microarchitecture in Postmenopausal Women with Osteoporosis (2-Year Study)
ParameterChange with Strontium RanelateChange with Alendronate
Distal Tibia Cortical Thickness+6.3%+0.9% (Not Significant)
Distal Tibia Cortical Density+1.4%+0.4% (Not Significant)
Cancellous BV/TV+2.5%+0.8% (Not Significant)

Data sourced from a 2-year comparative study in postmenopausal osteoporotic women. cornell.edu

This uncoupling of bone remodeling in favor of bone formation is the cornerstone of the therapeutic efficacy of strontium ranelate in increasing bone mass and reducing fracture risk in osteoporotic patients.

Preclinical Efficacy and Modulation of Bone Tissue Properties in Animal Models

Effects on Bone Microarchitecture

The architectural integrity of bone is a critical determinant of its strength and resistance to fracture. Preclinical studies utilizing animal models have extensively documented the beneficial effects of strontium ranelate octahydrate on both trabecular and cortical bone compartments.

Trabecular Bone Parameters: Volume, Number, Thickness, and Separation

Animal studies have shown that this compound administration leads to significant improvements in the microarchitecture of trabecular bone. In various rodent models, including intact and ovariectomized rats, treatment has been associated with an increase in trabecular bone volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th). nih.govmdpi.com For instance, a study in growing mice demonstrated a 112% increase in trabecular number and a 37% increase in trabecular thickness in the strontium ranelate group compared to the control group. nih.gov Concurrently, a reduction in trabecular separation (Tb.Sp), the space between trabeculae, has been consistently observed, indicating a more dense and interconnected trabecular network. nih.govmdpi.com One study noted a 44% decrease in trabecular separation versus the control. nih.gov Long-term administration for 104 weeks in adult female rats also resulted in increased trabecular thickness and number, along with decreased separation. mdpi.com These favorable changes collectively contribute to a more robust and structurally sound trabecular compartment.

Table 1: Effects of this compound on Trabecular Bone Parameters in Animal Models

ParameterEffect ObservedAnimal ModelCitation
Bone Volume (BV/TV)IncreasedRats, Mice nih.govnih.gov
Trabecular Number (Tb.N)Increased (+112%)Mice nih.gov
Trabecular Thickness (Tb.Th)Increased (+37% to +40%)Mice, Rats nih.govnih.gov
Trabecular Separation (Tb.Sp)Decreased (-44%)Mice nih.gov

Cortical Bone Parameters: Thickness and Porosity

The effects of this compound extend to the cortical bone. Multiple studies have reported a significant increase in cortical thickness in animals treated with the compound. nih.govnih.govnih.gov In intact female rats, treatment was associated with a 28% higher cortical thickness compared to controls. nih.gov Similarly, analysis of biopsies showed an 18% increase in cortical thickness. nih.govresearchgate.net Studies in growing mice also found a 30% increase in the cortical bone area versus the control group. mdpi.com While changes in cortical porosity have been less extensively detailed in preclinical animal models, one study noted no significant alteration in this parameter. nih.gov

Quantitative Micro-Computed Tomography (Micro-CT) Analysis

The detailed evaluation of these changes in bone microarchitecture has been largely enabled by the use of high-resolution, non-destructive imaging techniques, primarily micro-computed tomography (micro-CT). mdpi.comresearchgate.net This technology allows for the precise three-dimensional quantification of various architectural parameters in both trabecular and cortical bone. mdpi.com Micro-CT analysis has been instrumental in demonstrating the improvements in bone volume, trabecular number, thickness, separation, and cortical thickness in animal models treated with this compound. nih.govnih.govnih.govmdpi.com The data derived from micro-CT scans provide the quantitative basis for understanding the structural benefits conferred by the compound and are often used as inputs for advanced biomechanical analyses, such as finite element analysis. nih.gov

Influence on Bone Biomechanical Properties

The structural improvements in bone microarchitecture induced by this compound translate into enhanced mechanical competence of the bone.

Assessment of Bone Strength (e.g., Maximal Load, Stiffness)

Biomechanical testing of bones from treated animals has consistently revealed significant improvements in bone strength. researchgate.net In various animal models, including intact and ovariectomized rats, administration of this compound resulted in a higher maximal load (the maximum force a bone can withstand before fracturing). researchgate.netscienceopen.com For example, a four-point bending test in a rabbit model showed that the treatment group had a significantly higher load at failure (133.6 ± 23.2 N) compared to the control group (102.8 ± 17.8 N). scienceopen.com Similarly, energy to failure, which represents the bone's toughness, was also markedly increased. researchgate.netscienceopen.com Finite element analysis based on micro-CT data from intact female rats predicted a 29% increase in bone strength and a 22% increase in stiffness in the treated group compared to controls. nih.gov These findings indicate that the new bone formed following treatment is not only greater in quantity and of a higher architectural quality but is also mechanically more robust and able to withstand greater forces before fracture. researchgate.net

Table 2: Effects of this compound on Bone Biomechanical Properties in Animal Models

ParameterEffect ObservedAnimal ModelCitation
Maximal Load / Load at FailureIncreasedRats, Rabbits researchgate.netscienceopen.com
StiffnessIncreasedRats nih.gov
Energy to FailureIncreasedRats, Rabbits researchgate.netscienceopen.com

Energy to Failure and Plastic Energy Absorption

Preclinical studies have demonstrated that this compound enhances the biomechanical properties of bone, specifically its ability to withstand forces and absorb energy before fracturing. In animal models, treatment with this compound has been associated with notable increases in energy to failure, which is the total energy absorbed by a bone until it breaks.

Research in intact female rats has shown that strontium ranelate treatment leads to a significant increase in plastic energy, suggesting that the bone is capable of sustaining more damage before a complete fracture occurs researchgate.netnih.gov. One study reported a remarkable 143% increase in plastic energy and a 71% increase in total energy to failure in rats treated with strontium ranelate compared to controls nih.gov. Another investigation involving a rabbit model with osteotomized ulnae found that after four weeks, the energy at failure was significantly higher in the strontium ranelate-treated group researchgate.net. This indicates an improvement in the intrinsic quality of the bone tissue, allowing it to undergo greater deformation prior to fracturing nih.gov.

Biomechanical Improvements in Bone Treated with Strontium Ranelate
ParameterPercentage Increase vs. ControlAnimal ModelReference
Plastic Energy143%Intact Female Rats nih.gov
Total Energy to Failure71%Intact Female Rats nih.gov
Maximal Load23%Intact Female Rats nih.gov
Energy at FailureSignificantly Higher (p=0.004)Rabbits (osteotomized ulnae) researchgate.net

Finite Element Analysis (FEA) for Load Distribution and Stress Reduction

Finite Element Analysis (FEA) has been utilized to model and understand the effects of strontium ranelate on bone mechanics at a microstructural level nih.govnih.govmdpi.com. These computational studies have provided insights into how the compound alters load distribution and reduces stress within bone tissue, contributing to its increased strength nih.gov.

An FEA study on intact female rats treated with strontium ranelate revealed significant improvements in bone strength and stiffness nih.gov. The analysis demonstrated a 29% increase in strength and a 22% increase in stiffness compared to the control group nih.gov. A key finding from this research was the alteration in load transfer dynamics. In the treated animals, the load distribution shifted from being equally shared between cortical and trabecular compartments to a greater proportion (an 8% shift) being supported by the trabecular bone nih.gov. This redistribution is considered more favorable for resisting fractures nih.gov.

Furthermore, the FEA models showed that tissue-level stresses were, on average, reduced by 7% and were more uniformly distributed throughout the bone structure in the strontium ranelate group nih.gov. These findings suggest that the enhanced bone strength observed with strontium ranelate treatment is largely due to significant microarchitectural adaptations that lead to a more advantageous pattern of load distribution and stress reduction nih.gov.

Finite Element Analysis Findings in Rats Treated with Strontium Ranelate
ParameterChange Compared to ControlSignificance
Bone Strength29% Increasep<0.01
Bone Stiffness22% Increasep<0.01
Load Supported by Trabecular Bone8% Shift Increasep<0.02
Average Tissue-Level Stress7% Reductionp<0.01

Data sourced from a finite element analysis study in intact female rats. nih.gov

Modulation of Bone Turnover Markers in Animal Studies

Strontium ranelate is recognized for its dual mechanism of action, concurrently stimulating bone formation and inhibiting bone resorption mdpi.comnih.govnih.gov. This rebalancing of bone turnover has been substantiated in animal studies through the measurement of specific biochemical markers mdpi.comnih.govmdpi.com.

Bone Formation Markers (e.g., P1CP)

Animal studies have shown that strontium ranelate treatment can lead to an increase in markers of bone formation. Procollagen type I C-terminal propeptide (P1CP) and the related N-terminal propeptide (P1NP) are byproducts of collagen synthesis and are considered reliable indicators of osteoblastic activity. In various rat models of osteoporosis, a significant increase in P1NP levels was observed after several weeks of therapy with strontium ranelate mdpi.com. This elevation in bone formation markers confirms the anabolic effect of the compound on bone-forming cells mdpi.com.

Bone Resorption Markers (e.g., uNTX, CTX I)

Concurrently with its effect on bone formation, strontium ranelate has been shown to decrease markers of bone resorption. C-terminal telopeptide of type I collagen (CTX-I) and N-terminal telopeptide (NTX) are released during the degradation of type I collagen by osteoclasts and serve as markers for bone resorption mdpi.com. In ovariectomized rat models, long-term administration of strontium ranelate resulted in a decrease in CTX-I levels mdpi.comnih.gov. This reduction in resorption markers provides evidence for the anti-catabolic effect of the compound, indicating an inhibition of osteoclast activity nih.govmdpi.com.

Effect of Strontium Ranelate on Bone Turnover Markers in Animal Models
Marker TypeMarkerEffect ObservedAnimal Model
Bone FormationP1NP (Procollagen type I N-terminal propeptide)IncreaseOvariectomized Rats
Bone ResorptionCTX-I (C-terminal telopeptide of type I collagen)DecreaseOvariectomized Rats
Bone ResorptionNTX (N-terminal telopeptide)DecreaseOvariectomized Rats

Data compiled from studies on ovariectomized rat models. mdpi.comnih.govmdpi.com

Impact on Bone Healing and Fracture Repair in Preclinical Models

The dual action of strontium ranelate on bone turnover suggests a potential role in enhancing the natural process of fracture healing researchgate.netnih.govnih.gov. Preclinical studies have investigated this, focusing on the development and remodeling of the fracture callus.

Promotion of Callus Formation and Remodeling

Multiple animal studies have reported that strontium ranelate treatment improves fracture healing by positively influencing callus formation and subsequent remodeling researchgate.netnih.gov. In a rabbit model, animals treated with strontium ranelate showed a significantly higher callus diameter and total callus area two weeks post-osteotomy compared to controls researchgate.netnih.gov. By four weeks, the treatment group exhibited a higher percentage of new trabecular bone while the callus size decreased, indicating an advancement in the healing and remodeling process researchgate.net.

Similarly, studies in ovariectomized rats with tibial fractures found that systemic treatment with strontium ranelate promoted fracture healing by increasing callus volume and improving its microstructural properties nih.gov. These findings suggest that the compound not only accelerates the initial stages of repair by enhancing callus formation but also supports the maturation and remodeling of the newly formed bone tissue researchgate.netresearchgate.net.

Histological and Radiological Findings in Fracture Healing with Strontium Ranelate (Rabbit Model)
Time PointParameterObservation in Treatment Group vs. ControlSignificance
2 WeeksCallus DiameterSignificantly Higherp<0.001
Total Callus AreaSignificantly Higherp<0.001
4 WeeksPercentage of New Trabecular BoneSignificantly Higherp<0.05
Callus DiameterSignificantly Lowerp<0.05
Radiological Bone UnionDemonstratedp=0.045

Data from a study on rabbits with ulnar osteotomies. researchgate.netnih.gov

Effects on Bone Integration with Biomaterials

This compound has demonstrated a positive influence on the integration of bone with various biomaterials, particularly titanium implants, in preclinical animal models. Research indicates that systemic administration of strontium ranelate enhances the process of osseointegration by improving the mechanical fixation of implants and positively modifying the bone microarchitecture at the implant interface.

In a study involving Sprague-Dawley female rats with titanium implants inserted into the proximal tibias, oral administration of strontium ranelate for 8 weeks resulted in a significant increase in the mechanical strength required for implant removal (pull-out strength) by 34% compared to a control group. This improvement in mechanical fixation was correlated with enhancements in the surrounding bone microarchitecture. Specifically, there was a notable increase in bone-to-implant contact and a significant improvement in several microarchitectural parameters in the bone adjacent to the implant. Furthermore, strontium ranelate treatment led to beneficial effects on the intrinsic biomaterial properties of both cortical and trabecular bone near the implant, as evidenced by increases in modulus and hardness.

Similarly, in osteoporotic rat models, strontium ranelate has been shown to counteract the negative effects of osteoporosis on osseointegration. walshmedicalmedia.comwalshmedicalmedia.com In ovariectomized rats with titanium implants, treatment with strontium ranelate led to significant increases in bone mineral density (BMD), the implant-bone contact rate, and the volume of new bone formation around the implants compared to untreated osteoporotic rats. walshmedicalmedia.comwalshmedicalmedia.com Another study in osteoporotic rats found that strontium ranelate treatment increased the maximal push-out force by 117.7% and the ultimate shear strength by 103.5%. nih.gov These biomechanical improvements were supported by findings of increased bone volume, greater osseointegration percentage, higher bone area density, and more extensive bone-to-implant contact. nih.gov The mechanism behind these improvements involves the dual action of strontium ranelate, which stimulates bone formation markers, such as osteocalcin (B1147995), while reducing bone resorption markers. nih.gov

Table 1: Effects of Strontium Ranelate on Osseointegration in Animal Models

Animal Models Utilized in Preclinical Research

Intact Animal Models (e.g., Rats, Mice)

Intact animal models, primarily rats and mice with normal physiological bone metabolism, have been extensively used in the preclinical evaluation of this compound. mdpi.com These models are crucial for understanding the compound's effects on healthy, growing, and mature skeletons, independent of disease-induced bone loss.

Long-term studies in intact female rats have shown that strontium ranelate administration leads to dose-dependent increases in the mechanical strength and bone mass of both vertebral bodies (rich in trabecular bone) and the midshaft femur (predominantly cortical bone). nih.gov These improvements in bone resistance are associated with significant enhancements in bone microarchitecture, including increased trabecular and cortical bone volumes, as well as greater trabecular number and thickness. nih.gov Notably, these gains in bone strength and mass were achieved without altering the intrinsic stiffness of the bone material. nih.gov Further analysis suggested that bone treated with strontium ranelate can accumulate more damage before fracturing, indicating improved bone quality. researchgate.net

Table 2: Summary of Strontium Ranelate Effects in Intact Animal Models

Ovariectomized (OVX) Animal Models of Bone Loss

The ovariectomized (OVX) rodent model is a standard and widely accepted preclinical model for studying postmenopausal osteoporosis, as it mimics the estrogen deficiency-induced bone loss seen in women. This compound has been extensively evaluated in this model, demonstrating its efficacy in preventing and treating osteoporotic bone degradation.

In adult OVX rats, long-term treatment with strontium ranelate has been shown to prevent the deterioration of vertebral biomechanical properties. nih.govproquest.com This protective effect is a result of its ability to prevent bone loss and the degradation of microarchitecture. nih.govresearchgate.net Studies have documented a dose-dependent effect, with strontium ranelate maintaining bone volume, increasing the number of trabeculae, and reducing the separation between them compared to untreated OVX animals. nih.govproquest.com The bone formed during treatment is able to withstand greater damage before fracture, indicating an improvement in intrinsic bone quality. nih.govproquest.com

Furthermore, strontium ranelate has a positive impact on bone healing in osteoporotic conditions. In OVX rats with induced fractures, treatment with the compound resulted in improved callus formation and density, accelerated bone bridging, and increased total bone mineral density. nih.gov The combination of preventing bone loss and supporting fracture repair highlights its dual action in the context of estrogen-deficient bone. mdpi.com

Table 3: Effects of Strontium Ranelate in Ovariectomized (OVX) Animal Models

Orchidectomized Animal Models of Male Osteoporosis

The orchidectomized (ORX), or castrated, male rat serves as a valuable animal model for investigating male osteoporosis, which is often associated with androgen deficiency. Preclinical studies using this model have demonstrated the beneficial effects of this compound on bone health in the context of male hypogonadism.

In a study involving male Wistar rats that underwent orchidectomy, treatment with strontium ranelate resulted in significant improvements in bone densitometric and geometric parameters. The treatment increased the volumetric bone mineral density (vBMD) and bone mineral content (BMC) of the total, trabecular, and cortical bone in the femur compared to both untreated ORX rats and sham-operated controls. utlib.eeresearchgate.net

The administration of strontium ranelate effectively prevented the degradation of bone tissue caused by androgen deficiency. utlib.ee It counteracted the thinning of cortical bone and inhibited endosteal bone resorption, which was accelerated in the untreated ORX animals. utlib.ee These findings indicate that strontium ranelate not only preserves bone from accelerated resorption due to the absence of gonadal steroids but also markedly improves the quality of both cortical and trabecular bone tissue in a male osteoporosis model. utlib.ee

Table 4: Effects of Strontium Ranelate in Orchidectomized (ORX) Rat Model

Advanced Research Methodologies and Investigative Approaches

In Vitro Cell Culture Models for Mechanistic Studies

In vitro models are fundamental in isolating and understanding the direct cellular and molecular effects of strontium ranelate octahydrate on bone cells.

Primary Osteoblast and Osteoclast Cultures

Primary cell cultures, derived directly from animal tissues, provide a physiologically relevant system to study the direct impact of this compound on the primary effector cells of bone remodeling.

Studies utilizing primary murine osteoblasts, derived from calvaria, have demonstrated that continuous treatment with strontium ranelate stimulates osteoblast formation. nih.gov After 22 days of treatment, a notable increase in the expression of key osteoblast markers such as alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (B1147995) (OCN) was observed, coupled with an increase in the number of bone nodules. nih.gov This indicates a direct anabolic effect on bone-forming cells.

Conversely, in primary cultures of murine osteoclasts derived from spleen cells, strontium ranelate treatment leads to a significant decrease in the number of mature osteoclasts. nih.gov Furthermore, the compound has been shown to reduce the resorbing activity of these cells by disrupting the actin-containing sealing zone, a critical structure for bone resorption. nih.gov These findings from primary cell cultures confirm the dual action of strontium ranelate, showcasing its capacity to simultaneously enhance bone formation and reduce bone resorption. nih.gov

Table 1: Effects of Strontium Ranelate on Primary Bone Cell Cultures

Cell Type Source Key Findings with Strontium Ranelate Treatment Associated Markers Reference
Osteoblasts Murine Calvaria Increased cell replication and differentiation; enhanced collagen synthesis. ALP, BSP, OCN nih.govnih.gov
Osteoclasts Murine Spleen Cells Decreased number of mature cells; reduced resorbing activity; disruption of actin cytoskeleton. - nih.gov

Mesenchymal Stem Cell (MSC) Differentiation Studies

Mesenchymal stem cells are the progenitors of osteoblasts, and their differentiation is a critical step in bone formation. Research has focused on how this compound influences this process. Studies have shown that strontium can promote the osteogenic differentiation of MSCs. nih.govresearchgate.net

The molecular mechanisms underlying this effect have been investigated, revealing the involvement of key signaling pathways. For instance, strontium has been found to activate the Ras/MAPK signaling pathway, leading to the increased phosphorylation of ERK1/2 and p38. nih.gov This activation subsequently enhances the transcriptional activity of Runx2, a master regulator of osteoblast differentiation. nih.gov Furthermore, strontium has been demonstrated to stimulate the Wnt/β-catenin signaling pathway, another critical pathway in osteogenesis. researchgate.net In in vitro studies, strontium treatment of human MSCs led to upregulated extracellular matrix gene expression and an increase in β-catenin expression. researchgate.net

Table 2: Signaling Pathways Implicated in Strontium-Mediated MSC Differentiation

Signaling Pathway Key Molecules Activated Downstream Effects Reference
Ras/MAPK Ras, ERK1/2, p38 Increased phosphorylation of Runx2; enhanced osteoblast-related gene expression. nih.gov
Wnt/β-catenin β-catenin Upregulated extracellular matrix gene expression; enhanced osteogenic differentiation. researchgate.net

Co-culture Systems for Cell-Cell Interaction Analysis

To better mimic the complex in vivo environment where different bone cell types continuously interact, co-culture systems are employed. These models allow for the investigation of paracrine signaling and direct cell-to-cell contact between osteoblasts and osteoclasts. In the context of strontium ranelate, co-cultures of human primary osteoclasts and human osteoblast-like cells have been utilized to study its influence on their interaction. Research has indicated that strontium ranelate can promote osteoblast differentiation while also increasing the OPG/RANKL ratio in these co-culture systems. An increased OPG/RANKL ratio is indicative of an anti-resorptive effect, as it inhibits osteoclast formation and activity.

Ex Vivo Bone Tissue Organ Culture Systems

Ex vivo organ cultures, which involve the cultivation of intact bone tissue fragments, serve as an intermediate model between in vitro cell cultures and in vivo animal studies. These systems preserve the three-dimensional architecture and the native cellular composition of the bone microenvironment.

The rat calvaria culture system is a well-established ex vivo model used to assess the effects of various agents on bone formation and resorption. Studies employing this model have provided further evidence for the dual action of strontium ranelate. nih.gov In these organ cultures, strontium ranelate has been shown to enhance preosteoblastic cell replication and increase collagen synthesis by osteoblasts, confirming its anabolic properties. nih.gov Concurrently, it has been observed to decrease bone resorption within the cultured bone tissue, supporting its anti-catabolic effects. nih.gov

Micro-imaging Techniques for Bone Morphometry and Microarchitecture

Advanced imaging techniques are indispensable for non-invasively assessing the structural changes in bone in response to treatment.

High-Resolution Peripheral Quantitative Computed Tomography (HR-pQCT) for Tissue Analysis

High-Resolution Peripheral Quantitative Computed Tomography (HR-pQCT) is a state-of-the-art, non-invasive imaging modality that provides detailed three-dimensional images of bone microarchitecture in vivo. It allows for the accurate measurement of various parameters of both cortical and trabecular bone at peripheral sites like the distal radius and tibia.

Table 3: Bone Microarchitectural Parameters Improved by Strontium Ranelate as Assessed by HR-pQCT

Bone Compartment Parameter Observed Change with Strontium Ranelate Implication for Bone Strength
Trabecular Bone Trabecular Number Increased Enhanced structural integrity and load-bearing capacity.
Trabecular Bone Trabecular Separation Decreased Denser and more interconnected trabecular network.
Cortical Bone Cortical Thickness Increased Greater resistance to bending and torsional forces.

Histomorphometry and Staining Techniques

Histomorphometry provides a quantitative analysis of bone microarchitecture and cellular activity. In the context of this compound research, transiliac bone biopsies from treated subjects, as well as bone samples from animal models, are processed for microscopic examination. This involves embedding the bone in a resin, sectioning it into thin slices, and applying specific stains to visualize different components of the bone tissue.

Staining techniques are crucial for identifying and quantifying cellular and structural elements within the bone. Common stains used in the histomorphometric analysis of bone treated with strontium ranelate include:

Goldner's Trichrome: This stain differentiates between mineralized bone (green), osteoid (orange/red), and cellular components, allowing for the assessment of mineralization and osteoblast activity.

Toluidine Blue: This stain is used to highlight cellular details, particularly osteoblasts and osteoclasts, aiding in the quantification of their numbers and surface activities.

Von Kossa Staining: This method is employed to identify mineralized bone by staining the calcium phosphate (B84403) deposits black, which is essential for measuring bone volume and architecture.

Histomorphometric analyses of bone from individuals treated with strontium ranelate have revealed significant changes in bone microarchitecture. For instance, studies on bone biopsies from postmenopausal osteoporotic women have demonstrated an increase in mineral apposition rate and osteoblast surfaces. nih.gov These findings suggest a stimulatory effect on bone formation. nih.gov Furthermore, three-dimensional analysis using micro-computed tomography (micro-CT) has complemented 2D histomorphometry by showing improvements in cortical thickness and trabecular number, along with a reduction in trabecular separation. nih.gov In animal models, histopathological studies have shown that strontium ranelate treatment can lead to increased callus diameter and a higher percentage of new trabecular bone during fracture healing. ustc.edu.cnnih.govnih.gov

Table 1: Key Histomorphometric Parameters Influenced by this compound
ParameterObserved EffectSignificance
Mineral Apposition Rate (MAR)IncreasedIndicates enhanced bone formation rate by individual osteoblasts. nih.gov
Osteoblast Surface (Ob.S/BS)IncreasedSuggests a greater extent of bone surface covered by active osteoblasts. nih.gov
Cortical Thickness (Ct.Th)IncreasedContributes to improved bone strength and resistance to fracture. nih.gov
Trabecular Number (Tb.N)IncreasedReflects a denser and more interconnected trabecular network. nih.gov
Trabecular Separation (Tb.Sp)DecreasedIndicates a reduction in the space between trabeculae, leading to a more robust bone structure. nih.gov
Callus Diameter and AreaIncreased (in fracture healing models)Suggests enhanced fracture healing response. ustc.edu.cnnih.govnih.gov

Molecular Biology Techniques for Gene and Protein Expression Analysis

To understand the cellular and molecular mechanisms underlying the effects of this compound, researchers employ a range of molecular biology techniques to analyze changes in gene and protein expression in bone cells.

Gene expression profiling allows for the identification of genes that are up- or downregulated in response to this compound treatment. Two commonly used techniques are:

Quantitative Polymerase Chain Reaction (qPCR): This technique is used to measure the expression levels of a specific, targeted set of genes. It is highly sensitive and quantitative, making it suitable for validating findings from broader screening methods. In studies involving strontium ranelate, qPCR has been used to confirm the altered expression of genes involved in osteogenesis and inflammation. For example, it has been shown that strontium ranelate can suppress the expression of pro-inflammatory genes like IL-6 and TNF-α in human nucleus pulposus cells. researchgate.net

RNA Sequencing (RNA-Seq): This is a high-throughput sequencing method that provides a comprehensive and unbiased profile of the entire transcriptome (the complete set of RNA transcripts). RNA-Seq can reveal novel genes and pathways affected by strontium ranelate. A study utilizing RNA-Seq on ovariectomized rat bone marrow mesenchymal stem cells treated with strontium ranelate identified a significant increase in the expression of ROCK1, a gene involved in osteogenic differentiation. nih.govmdpi.com

Table 2: Genes with Altered Expression Following this compound Treatment
GeneTechniqueCell/Tissue TypeObserved ChangeAssociated Function
ROCK1RNA-Seq, qPCROvariectomized rat bone marrow mesenchymal stem cellsUpregulatedPromotes osteogenic differentiation. nih.govmdpi.com
IL-6qPCRHuman nucleus pulposus cellsDownregulatedPro-inflammatory cytokine. researchgate.net
TNF-αqPCRHuman nucleus pulposus cellsDownregulatedPro-inflammatory cytokine. researchgate.net
COX2qPCRHuman nucleus pulposus cellsDownregulatedEnzyme involved in inflammation. researchgate.net
iNOSqPCRHuman nucleus pulposus cellsDownregulatedEnzyme that produces nitric oxide, involved in inflammation. researchgate.net
OsteocalcinRT-PCRBroiler chicken bone marrowUpregulatedMarker of osteoblast activity and bone formation.
Alkaline PhosphataseRT-PCRBroiler chicken bone marrowUpregulatedEnzyme associated with bone mineralization.

Protein analysis techniques are used to detect and quantify specific proteins in cells or tissues, providing insights into the functional consequences of altered gene expression.

Western Blot: This technique is used to separate proteins by size and then detect a specific protein of interest using an antibody. Western blot analysis has been instrumental in confirming the effects of strontium ranelate on protein expression. For instance, it has been used to show that strontium ranelate can reverse the degradation of extracellular matrix proteins like type II collagen and aggrecan, and inhibit the expression of pro-inflammatory proteins. researchgate.net It has also been used to validate the upregulation of proteins like ROCK1, which was initially identified through RNA-Seq. nih.govmdpi.com Furthermore, Western blotting has demonstrated that strontium ranelate can reduce the expression of proteins involved in the NF-κB pathway, such as p-IKKα/β, IκBα, and p65.

Immunofluorescence: This method uses fluorescently labeled antibodies to visualize the location of specific proteins within cells or tissues. Immunofluorescence has been used to demonstrate the proliferative effect of strontium ranelate by showing increased expression of the cell proliferation marker Ki-67. researchgate.net It has also been used to visualize changes in the expression of proteins central to the NF-κB pathway in tissue sections.

Biomechanical Testing Protocols

Biomechanical testing is essential for evaluating the functional consequences of this compound treatment on bone strength and its ability to resist fracture. These tests are typically performed on bone samples from animal models that have undergone treatment.

Common biomechanical testing protocols include:

Three-Point Bending Test: This test is often used to assess the strength of long bones, such as the femur or tibia. The bone is supported at two points, and a force is applied to the midpoint until the bone fractures. This test provides data on parameters like the maximum load (ultimate strength), stiffness (resistance to deformation), and energy to failure (toughness).

Four-Point Bending Test: Similar to the three-point bending test, but the force is applied at two points, creating a region of uniform bending stress. This can provide a more accurate measure of the material properties of the bone.

Torsion Test: This test measures the bone's resistance to twisting forces. It is particularly relevant for assessing the strength of long bones, which are often subjected to torsional loads.

Compression Test: This is used to evaluate the strength of vertebral bodies or cylindrical bone samples. The sample is subjected to a compressive load until it fails.

Studies on animal models have consistently shown that treatment with strontium ranelate improves the biomechanical properties of bone. For example, in a rabbit model of fracture healing, biomechanical testing revealed that the force applied, energy at failure, and load at failure were all significantly higher in the strontium ranelate-treated group compared to controls at 4 weeks. nih.govnih.gov

Table 3: Biomechanical Parameters Improved by this compound in Animal Models
Biomechanical ParameterTesting ProtocolObserved EffectFunctional Implication
Maximum Load (Ultimate Strength)Three-point or Four-point BendingIncreasedGreater force required to fracture the bone. nih.govnih.gov
Energy to Failure (Toughness)Three-point or Four-point BendingIncreasedBone can absorb more energy before fracturing. nih.govnih.gov
StiffnessThree-point or Four-point Bending, CompressionVariable/IncreasedIncreased resistance to deformation under load.
Load at FailureThree-point or Four-point BendingIncreasedThe bone can withstand a higher load before it breaks. nih.govnih.gov

Stable Isotope Tracer Studies in Animal Research

While traditional stable isotope tracer studies involving the administration of labeled strontium to trace its metabolic fate are not commonly reported for this compound, the principle of using isotopes to understand the compound's behavior in the body is still relevant. Strontium ranelate contains two atoms of stable, non-radioactive strontium. researchgate.netnih.gov

The investigation into the effects of strontium ranelate on bone often involves analyzing the incorporation of this stable strontium into the bone matrix. This can be considered a form of tracer study in a broader sense, as it tracks the presence and distribution of the administered strontium. By measuring the concentration of strontium in bone tissue after a period of treatment, researchers can determine the extent of its uptake and retention.

After administration, strontium, being chemically similar to calcium, is incorporated into the bone mineral. The molar fraction of strontium in bone after three years of treatment with strontium ranelate is approximately 1%, which means there is about one strontium atom for every 100 calcium atoms in the bone tissue. nih.gov This incorporation of strontium into the bone is a key aspect of its mechanism of action.

Analytical techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) can be used to precisely measure the strontium content in bone and other tissues. By analyzing the strontium-to-calcium ratio (Sr/Ca) in bone, researchers can gain insights into bone turnover rates and the extent to which strontium has been integrated into the skeleton. An elevated Sr/Ca ratio in newly formed bone is indicative of the therapeutic effect of strontium ranelate.

Future Research Directions and Unanswered Questions in Strontium Ranelate Octahydrate Science

Elucidation of Novel Signaling Pathways and Interactors

While the dual action of strontium ranelate is well-documented, the precise molecular pathways through which it exerts its effects are still being fully mapped. drugbank.com Two primary mechanisms have been proposed: the activation of the calcium-sensing receptor (CaSR) and the modulation of the osteoprotegerin (OPG)/RANK ligand (RANKL) system. nih.govnih.gov Activation of CaSR by strontium is thought to trigger downstream pathways that promote osteoblast differentiation and survival while inhibiting osteoclast maturation and activity. nih.gov Concurrently, strontium ranelate has been shown to increase the expression of OPG and decrease the expression of RANKL in osteoblasts, further shifting the balance of bone remodeling in favor of formation. nih.govnih.gov

However, many questions remain. The full complement of intracellular proteins that interact with these primary pathways following strontium ranelate stimulation is not completely understood. Bioinformatics analyses of gene expression changes in response to strontium-loaded biomaterials suggest the involvement of additional pathways, such as the cAMP/PKA signaling pathway, which may play a role in reducing reactive oxygen species in bone marrow mesenchymal stem cells. nih.govnih.gov Further research is needed to identify and validate these novel interactors and signaling cascades to provide a more comprehensive picture of strontium ranelate's mechanism of action.

Known Signaling Pathway Proposed Effect on Bone Metabolism Key Unanswered Questions
Calcium-Sensing Receptor (CaSR) ActivationPromotes osteoblast differentiation and survival; Inhibits osteoclast maturation and activity. nih.govWhat are all the downstream effectors of CaSR activation by strontium?
OPG/RANKL/RANK System ModulationIncreases OPG/RANKL ratio, leading to reduced osteoclastogenesis. nih.govnih.govHow does strontium ranelate specifically regulate the expression of OPG and RANKL at the transcriptional level?
cAMP/PKA Signaling PathwayMay reduce reactive oxygen species in bone marrow mesenchymal stem cells. nih.govsciopen.comWhat is the direct link between strontium and the activation of this pathway?
NFκB Signaling PathwayInhibition of this pathway contributes to reduced osteoclast activity. nih.govWhich specific steps in the NFκB cascade are targeted by strontium?

Investigation of Long-Term Effects on Bone Tissue Quality Beyond Traditional Parameters

Future investigations must look beyond these established parameters. While the effects on bone mineral density (BMD) are positive, it is known that the incorporation of the heavier strontium atom into the bone matrix can lead to an overestimation of BMD values in dual-energy X-ray absorptiometry (DXA) scans. mdpi.comnih.gov Research is needed to better understand the long-term effects on other critical aspects of bone quality, such as collagen characteristics and the properties of the mineral matrix. Studies have begun to explore these areas, indicating that strontium ranelate directly modulates bone quality through physicochemical actions. For instance, it has been observed that the mineral matrix formed during its administration has a lower carbonate content and crystallinity. nih.gov Furthermore, there is evidence that strontium may form crosslinks with collagen and noncollagenous proteins in both new and old bone. nih.gov The long-term consequences of these ultrastructural modifications on tissue resilience, fatigue life, and fracture resistance require deeper investigation.

Research into Strontium Ranelate's Role in Bone Tissue Engineering and Regenerative Medicine

The bone-forming properties of strontium have made it a prime candidate for use in bone tissue engineering and regenerative medicine. nih.govmdpi.com Strontium-releasing biomaterials, such as bioceramic scaffolds, are being developed to promote local bone regeneration in defects or areas of osteoporotic bone. nih.govnih.gov These scaffolds can be fabricated from materials like mesoporous bioactive glass (MBG) or β-tricalcium phosphate (B84403) (β-TCP) and loaded with strontium ranelate. nih.govrsc.org

Research has shown that these strontium-incorporated scaffolds enhance osteogenic and angiogenic capacities, leading to improved bone regeneration and vessel formation in preclinical models. nih.govsciopen.com Strontium ions released from these materials have been found to promote the proliferation and differentiation of osteoblasts and mesenchymal stem cells. mdpi.comrsc.org They can also modulate the local immune microenvironment, a critical factor in bone repair. nih.govnih.gov Future research will focus on optimizing the release kinetics of strontium from these scaffolds to mimic physiological processes, developing multifunctional biomaterials that combine strontium with other therapeutic agents, and translating these promising preclinical findings into clinical applications for treating significant bone defects and enhancing osseointegration of implants. nih.govyoutube.com

Biomaterial Type Observed Effects in Preclinical Models Future Research Focus
Strontium-incorporated Mesoporous Bioactive Glass (MBG)Upregulated osteogenic and angiogenic capacities; enhanced bone regeneration and vessel formation. nih.govOptimization of pore structure and strontium release profile.
Strontium Ranelate-loaded POFC/β-TCPPromoted proliferation and differentiation of osteoblasts; guided bone regeneration. rsc.orgLong-term biocompatibility and degradation studies.
Strontium-substituted Hydroxyapatite (HA)Enhanced cell adhesion, proliferation, and alkaline phosphatase (ALP) activity; improved new bone formation. mdpi.comCombination with other ions to create multi-functional coatings.

Development of Advanced Analytical Techniques for Low-Level Strontium Detection and Speciation in Biological Samples

Accurately measuring the concentration and distribution of strontium in biological samples is crucial for understanding its pharmacokinetics and effects on bone. Current analytical methods for total strontium include atomic absorption spectroscopy, inductively coupled plasma-mass spectrometry (ICP-MS), and X-ray fluorescence (XRF). cdc.gov For radioactive strontium isotopes, radiometric techniques like gas-flow proportional or liquid scintillation counting are used, often requiring extensive chemical separation to remove interfering elements. cdc.govnih.govresearchgate.net

A key challenge is the in vivo measurement of strontium levels in bone. X-ray fluorescence is a non-invasive technique being developed for this purpose, but it requires further refinement to improve accuracy, particularly in correcting for attenuation by soft tissue. mcmaster.ca Another area for future development is strontium speciation—distinguishing between different chemical forms of strontium in a sample. The biological activity of strontium may depend on whether it is protein-bound, incorporated into the mineral matrix of bone, or present as a free ion. Developing robust analytical methods to differentiate these forms at the low levels present in biological tissues will be essential for a more nuanced understanding of its physiological role and for monitoring exposure. nih.govresearchgate.net

Comparative Studies of Strontium Formulations at the Molecular Level

Strontium is available in several salt forms, including ranelate, citrate (B86180), and chloride. While strontium ranelate is a prescription medication in some countries, strontium citrate is often sold as an over-the-counter supplement. algaecal.comnih.govsymbiosisonlinepublishing.com These different formulations exhibit variations in their bioavailability and potentially their effects on bone. Studies suggest that strontium ranelate has higher bioavailability compared to other salts. algaecal.com

Preclinical comparative studies have begun to investigate the differential effects of these formulations. For example, one study in mice found that while both strontium chloride and strontium ranelate increased trabecular number and decreased trabecular separation, the effects were more pronounced in the ranelate group. mdpi.com Another study in an ovariectomized mouse model confirmed that different strontium forms vary in their efficacy, with strontium citrate showing a weaker effect on increasing bone tissue mineral density compared to the ranelate and chloride forms. nih.gov More research is needed at the molecular level to understand how the different organic moieties (ranelate vs. citrate) influence the absorption, cellular uptake, and intracellular signaling of the strontium ion. These studies will be critical for determining whether the observed biological effects are solely attributable to the strontium ion or if the ranelate portion plays an active pharmacological role.

Understanding Interactions with Other Bone-Active Agents in Preclinical Combinatorial Research

In clinical practice, patients with severe osteoporosis may be treated with a combination of therapies. Therefore, understanding how strontium ranelate interacts with other bone-active agents is essential. Preclinical research provides a platform to investigate these potential synergistic or antagonistic effects at the cellular and tissue levels.

Studies have explored the combination of strontium ranelate with agents like parathyroid hormone (PTH) and active vitamin D analogs. A study in ovariectomized rats with calvarial defects found that the combination of PTH and strontium ranelate resulted in significantly greater new bone formation than either agent used alone. nih.gov This suggests a synergistic effect on local bone regeneration. Similarly, a clinical study combining strontium ranelate with the vitamin D analog alfacalcidol (B1684505) showed greater improvements in bone mineral density and markers of bone turnover compared to strontium ranelate alone. nih.gov Future preclinical research should expand to include combinations with other classes of osteoporosis drugs, such as bisphosphonates and selective estrogen receptor modulators (SERMs), to elucidate the underlying mechanisms of interaction and to identify optimal combination strategies for enhancing bone health. nih.govnih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying strontium ranelate octahydrate in pharmaceutical formulations?

A reverse-phase HPLC (RP-HPLC) method using a C18 column and UV detection at 321 nm is widely validated. Key parameters include a linear range of 20–320 µg/mL (R² = 0.99998), recovery rates of 96.1–102.1%, and precision RSDs ≤1.4% . Robustness testing via full factorial experimental design ensures method reliability under variable conditions (e.g., flow rate, mobile phase composition).

Q. What in vitro models are suitable for studying strontium ranelate’s dual action on osteoblasts and osteoclasts?

Primary osteoblast cultures and osteoclastogenesis assays (e.g., RANKL-induced osteoclast differentiation) are standard. Strontium ranelate’s stimulation of calcium-sensing receptors (CaSR) in pre-osteoblasts and inhibition of osteoclast activity can be quantified via alkaline phosphatase activity, TRAP staining, and gene expression markers (e.g., RUNX2, OPG/RANKL) .

Q. How should stable stock solutions of strontium ranelate be prepared for cellular assays?

Dissolve in DMSO at 10–50 mM concentrations, aliquot, and store at −80°C (stable for 3–6 months). For aqueous dilutions, avoid PBS-induced precipitation by using ultrasonic agitation. Maintain final DMSO concentrations <0.3% to minimize cytotoxicity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Use PPE (gloves, goggles) to prevent dermal/ocular exposure. Work in ventilated areas (e.g., fume hoods) to avoid inhalation of dust. In case of contact, rinse skin with soap/water and eyes with water for ≥15 minutes. Follow GHS hazard guidelines for corrosive substances .

Advanced Research Questions

Q. How can histomorphometric analysis resolve strontium ranelate’s effects on bone microstructure in long-term studies?

Transiliac bone biopsies, labeled with tetracycline, allow quantification of bone formation rates (BFR/BS), osteoid thickness, and resorption parameters. Pooled data from 1–5 years of treatment show increased osteoblast activity and reduced osteoclast surfaces, confirming dual-action mechanisms . Normalize strontium’s X-ray attenuation artifact in BMD measurements using dual-energy X-ray absorptiometry (DXA) corrections .

Q. What experimental designs address contradictions in fracture risk reduction data from clinical trials?

Stratify patient cohorts by age, baseline BMD, and fracture history. Pooled analyses (e.g., SOTI/TROPOS trials) show vertebral fracture risk reduction (RR 0.59) is consistent, but non-vertebral effects vary. Use meta-regression to adjust for confounders like vitamin D adherence and bisphosphonate cross-use .

Q. How to optimize robustness testing for HPLC methods using screening experimental designs?

Apply full factorial designs to evaluate critical factors (e.g., column temperature, pH, organic solvent ratio). For strontium ranelate, robustness is confirmed if retention time remains stable (±0.2 min) and resolution >2.0 under perturbed conditions. Calculate intermediate precision via inter-day RSDs (≤1.4%) .

Q. What challenges arise in comparative efficacy studies between strontium ranelate and bisphosphonates?

Differences in trial endpoints (e.g., BMD vs. fracture incidence) complicate direct comparisons. Use network meta-analyses to standardize outcomes. Note that strontium’s unique BMD artifact requires correction, unlike bisphosphonates. Long-term (>5-year) fracture data remain limited .

Q. How can in vivo models reconcile discrepancies in strontium ranelate’s anabolic vs. anti-resorptive effects?

Rat periodontitis models demonstrate dose-dependent alveolar bone preservation via µCT and histopathology. Orthodontic tension-side models show reduced root resorption and increased osteoblast activity, confirming dual-action mechanisms. Use dynamic histomorphometry to distinguish formation/resorption rates .

Q. What methodological advancements are needed to clarify strontium ranelate’s molecular targets?

CRISPR/Cas9 knockout models (e.g., CaSR-deficient mice) can isolate receptor-mediated effects. Proteomic profiling of osteoblast lysates identifies downstream pathways (e.g., Wnt/β-catenin). Pair with RNA-seq to map transcriptional changes in co-cultured osteoclasts .

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